molecular formula C22H27N3O4S2 B2766344 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 440328-64-3

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2766344
M. Wt: 461.6
InChI Key: WQLAUTSESHQITR-UHFFFAOYSA-N
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Description

This compound is a novel small molecule inhibitor of Falcipain-2 (FP-2), a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . It has potential applications in the development of new anti-malarial drugs .


Synthesis Analysis

The compound was identified using a structure-based virtual screening approach in conjunction with an enzyme inhibition assay . A series of novel small molecule FP-2 inhibitors were designed and synthesized based on this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamide framework . The inhibitory activity of the compound increased when the allyl group on the pyrimidine ring was replaced with a cyclohexyl group .


Chemical Reactions Analysis

The compound showed high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM . The inhibitory activity of the compound was approximately 2 times greater than that of the prototype compound .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with structural similarities to 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has provided insights into their crystal structures. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives reveal molecules with folded conformations, indicating potential applications in materials science and molecular engineering due to their unique spatial arrangements and potential for intermolecular interactions (Subasri et al., 2017).

Antimicrobial and Antifolate Agents

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown promising antimicrobial properties (Hossan et al., 2012). Furthermore, compounds like classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been evaluated as antifolates, highlighting their potential as antitumor agents and inhibitors of key enzymes involved in nucleotide synthesis (Gangjee et al., 2007).

Insecticidal and Antibacterial Potential

The development of pyrimidine linked pyrazole heterocyclics demonstrates insecticidal and antibacterial activities, suggesting the compound's applicability in developing new pesticides and antibiotics. This synthesis approach emphasizes the compound's versatility and potential in addressing agricultural and healthcare challenges (Deohate & Palaspagar, 2020).

Antiallergy and Antitumor Activities

Studies have also explored the synthesis of derivatives for antiallergy and antitumor activities, with certain compounds displaying significant efficacy. These findings underscore the compound's potential in pharmaceutical development, particularly in designing new therapeutic agents for cancer and allergy treatment (Temple et al., 1979).

Future Directions

The compound, with its potent inhibitory activity against FP-2, has potential application in the discovery of new anti-malarial drugs . The preliminary structure-activity relationships (SARs) are summarized and should be helpful for future inhibitor design .

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-4-5-11-25-21(27)20-16(9-12-30-20)24-22(25)31-14-19(26)23-10-8-15-6-7-17(28-2)18(13-15)29-3/h6-7,9,12-13H,4-5,8,10-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLAUTSESHQITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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